molecular formula C14H23N5O2 B2908430 7-isopentyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 377050-52-7

7-isopentyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2908430
CAS RN: 377050-52-7
M. Wt: 293.371
InChI Key: QSODLGCSJCVGHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-isopentyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione, also known as caffeine, is a naturally occurring alkaloid found in various plants, seeds, and fruits. It is a widely consumed psychoactive substance that has been used for centuries for its stimulating effects. In recent years, caffeine has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

Caffeine exerts its effects by blocking adenosine receptors in the brain, which are responsible for promoting sleep and suppressing arousal. By blocking these receptors, 7-isopentyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione increases the levels of neurotransmitters such as dopamine and norepinephrine, which are associated with increased alertness and cognitive function.
Biochemical and Physiological Effects:
Caffeine has been shown to have numerous biochemical and physiological effects on the body. It increases heart rate, blood pressure, and metabolic rate, which can lead to increased energy expenditure and weight loss. It also has diuretic properties, which can increase urine output and potentially lead to dehydration.

Advantages and Limitations for Lab Experiments

Caffeine has numerous advantages as a research tool, including its low cost, easy availability, and well-established safety profile. However, its effects can be highly variable depending on factors such as dose, timing, and individual differences in metabolism. Additionally, 7-isopentyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione can have potential confounding effects on other physiological measures, such as heart rate and blood pressure.

Future Directions

There are numerous potential future directions for research on 7-isopentyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione, including investigating its effects on specific populations such as athletes, elderly individuals, and individuals with certain medical conditions. Additionally, there is a need for further research on the potential long-term effects of 7-isopentyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione consumption, as well as its potential interactions with other substances such as alcohol and medications.
Conclusion:
In conclusion, 7-isopentyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a widely consumed psychoactive substance that has numerous potential therapeutic applications. It exerts its effects by blocking adenosine receptors in the brain, leading to increased alertness and cognitive function. While 7-isopentyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione has numerous advantages as a research tool, its effects can be highly variable, and there is a need for further research on its potential long-term effects and interactions with other substances.

Synthesis Methods

Caffeine can be synthesized from xanthine or theobromine, which are naturally occurring purines. The synthesis process involves various chemical reactions, including alkylation, acetylation, and oxidation. The final product is a white crystalline powder that is highly soluble in water.

Scientific Research Applications

Caffeine has been extensively studied for its potential therapeutic applications in various fields, including medicine, sports, and cognitive performance. It has been shown to have numerous beneficial effects, such as improving cognitive function, reducing fatigue, and enhancing physical performance.

properties

IUPAC Name

3-methyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-5-7-15-13-16-11-10(19(13)8-6-9(2)3)12(20)17-14(21)18(11)4/h9H,5-8H2,1-4H3,(H,15,16)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSODLGCSJCVGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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